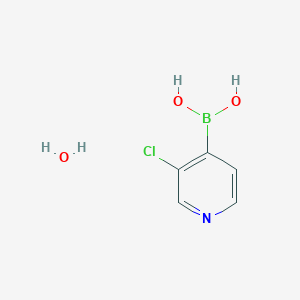
1,4-Bis(tributylstannyl)benzene
Vue d'ensemble
Description
1,4-Bis(tributylstannyl)benzene is an organotin compound with the empirical formula C30H58Sn2 . It is used as a reactant in the preparation of covalent analogs of DNA base pairs and triplets from 9-benzyl-6-chloropurine via a Stille cross-coupling reaction .
Synthesis Analysis
The synthesis of 1,4-Bis(tributylstannyl)benzene can be achieved through various methods. One such method involves the reaction of 1,4-Dibromobenzene with Tributyltin chloride . Another method involves the classical Witting-Horner and Sonogashira cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of 1,4-Bis(tributylstannyl)benzene is characterized by a benzene ring with two tributylstannyl groups attached at the 1 and 4 positions . The molecular weight of the compound is 656.20 .
Chemical Reactions Analysis
1,4-Bis(tributylstannyl)benzene is used as a reactant in various chemical reactions. For instance, it is used in the preparation of covalent analogs of DNA base pairs and triplets from 9-benzyl-6-chloropurine via a Stille cross-coupling reaction . It also reacts with glucuronolactone derivatives in the preparation of 3-C-iodomethyl, 6-C-iodomethyl, and 6-C-iodophenyl derivatives as higher iodinated analogs of D-glucose .
Physical And Chemical Properties Analysis
1,4-Bis(tributylstannyl)benzene is a liquid at room temperature . It has a refractive index of 1.522 at 20°C and a density of 1.147 g/mL at 25°C .
Applications De Recherche Scientifique
Stille Cross-Coupling Reaction
1,4-Bis(tributylstannyl)benzene is used as a reactant in the preparation of covalent analogs of DNA base pairs and triplets from 9-benzyl-6-chloropurine via a Stille cross-coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds in organic synthesis.
Preparation of Iodinated Analogs of D-Glucose
This compound reacts with glucuronolactone derivatives in the preparation of 3-C-iodomethyl, 6-C-iodomethyl, and 6-C-iodophenyl derivatives . These derivatives are higher iodinated analogs of D-glucose, which can be used in various biochemical studies.
Organotin Reagents
1,4-Bis(tributylstannyl)benzene is an organotin reagent . Organotin reagents are used in a wide range of chemical reactions, including cross-coupling reactions, radical reactions, and nucleophilic substitutions.
Safety and Hazards
1,4-Bis(tributylstannyl)benzene is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed (H301), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), may damage fertility or the unborn child (H360), causes damage to organs through prolonged or repeated exposure (H372), and is very toxic to aquatic life with long-lasting effects (H410) .
Mécanisme D'action
Target of Action
1,4-Bis(tributylstannyl)benzene is an organotin reagent . Organotin reagents are primarily used in Stille cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
The compound is used as a reactant in the preparation of covalent analogs of DNA base pairs and triplets from 9-benzyl-6-chloropurine via a Stille cross-coupling reaction . It also reacts with glucuronolactone derivatives in the preparation of 3-C-iodomethyl, 6-C-iodomethyl, and 6-C-iodophenyl derivatives as higher iodinated analogs of D-glucose .
Biochemical Pathways
The Stille cross-coupling reaction, in which 1,4-Bis(tributylstannyl)benzene is used, is a key step in the synthesis of various organic compounds. This reaction is part of a larger biochemical pathway that leads to the formation of complex organic molecules .
Pharmacokinetics
As an organotin compound, it is likely to have low bioavailability due to its large molecular weight (65620 g/mol) and poor solubility .
Result of Action
The primary result of the action of 1,4-Bis(tributylstannyl)benzene is the formation of new carbon-carbon bonds via the Stille cross-coupling reaction. This enables the synthesis of complex organic molecules, including covalent analogs of DNA base pairs and triplets .
Propriétés
IUPAC Name |
tributyl-(4-tributylstannylphenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-2,5-6H;6*1,3-4H2,2H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCMLHJDBZGVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448650 | |
| Record name | 1,4-Bis(tributylstannyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17151-51-8 | |
| Record name | 1,4-Bis(tributylstannyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17151-51-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,4-bis(tributylstannyl)benzene in the synthesis of the Stille coupling-based microporous organic polymer (St-MOP)?
A1: 1,4-Bis(tributylstannyl)benzene serves as a key building block in the Stille coupling reaction used to synthesize St-MOP. [] It reacts with 1,3,6,8-tetrabromopyrene in the presence of a palladium catalyst. During this reaction, the tributylstannyl groups of 1,4-bis(tributylstannyl)benzene are replaced by the pyrene units, forming the extended polymer network. The palladium catalyst plays a crucial role in facilitating this coupling process.
Q2: How does the structure of 1,4-bis(tributylstannyl)benzene influence the properties of the resulting St-MOP@Pd material?
A2: The linear structure of 1,4-bis(tributylstannyl)benzene, with its two reactive tributylstannyl groups, allows it to act as a bridging unit during polymerization. This bridging contributes to the formation of a porous network within the St-MOP structure. [] The size of the St-MOP particles and the amount of palladium incorporated into the material are influenced by the concentration of the palladium catalyst used during synthesis. []
Q3: Are there any environmental concerns regarding the use of 1,4-bis(tributylstannyl)benzene in this synthesis, and are there any alternative reagents?
A3: Organotin compounds, including 1,4-bis(tributylstannyl)benzene, can have toxicity concerns. [] Research into alternative, less toxic reagents for similar Stille coupling reactions is ongoing within the field of green chemistry. Exploring and optimizing these alternatives could lead to more environmentally friendly approaches for synthesizing similar porous materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)



![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)





